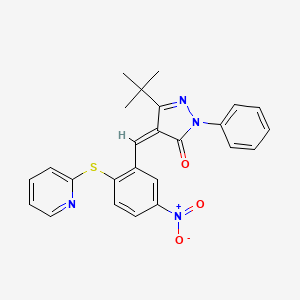

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one (CAS Number: 1025302-00-4) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its antibacterial, antifungal, and anti-inflammatory properties, alongside relevant case studies and data tables.

- Molecular Formula : C25H22N4O3S

- Molecular Weight : 458.53 g/mol

- Structure : The compound features a pyrazoline ring, which is known for various biological activities, and a nitro group that may enhance its pharmacological profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a comparative study, the compound was tested against several bacterial strains, including:

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

- Gram-positive bacteria : Staphylococcus aureus

The results showed that this compound demonstrated higher antibacterial activity compared to conventional antibiotics such as Imipenem and Nalidixic acid. The minimum inhibitory concentration (MIC) values indicated potent effects against these pathogens, suggesting its potential as an alternative treatment option in antibiotic-resistant cases .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The efficacy was measured using standard antifungal susceptibility tests, where it outperformed some existing antifungal agents such as Nystatin. This positions the compound as a promising candidate for treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using the carrageenan-induced paw edema model in rodents. The results indicated a significant reduction in inflammation compared to control groups treated with Indomethacin, a well-known anti-inflammatory drug. The percentage inhibition of edema was calculated, demonstrating the compound's potential for managing inflammatory conditions .

Case Studies

Several studies have explored the synthesis and biological evaluation of related pyrazoline derivatives, highlighting the structural importance of substituents like nitro and pyridylthio groups in enhancing biological activity. For instance, a study reported that modifications in the pyrazoline structure could lead to varied pharmacological effects, emphasizing the role of molecular design in drug development .

Data Tables

| Activity Type | Tested Strains | Comparison Drug | Results |

|---|---|---|---|

| Antibacterial | E. coli, P. aeruginosa, S. aureus | Imipenem | Higher efficacy than Imipenem |

| Antifungal | C. albicans | Nystatin | Superior antifungal activity |

| Anti-inflammatory | Carrageenan-induced edema model | Indomethacin | Significant reduction in edema |

Applications De Recherche Scientifique

1. Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazolines, including this compound, exhibit antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

2. Anticancer Potential

Research has shown that pyrazoline derivatives can induce apoptosis in cancer cells. A study focused on compounds related to 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one revealed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

- Starting Materials : Tert-butyl hydrazine, 5-nitro-2-(2-pyridylthio)benzaldehyde, and phenylacetone.

- Reaction Conditions : The reactions are generally carried out under reflux conditions in organic solvents like ethanol or methanol.

- Yield : The synthesis typically yields high purity compounds (above 90%).

Material Science Applications

1. Photophysical Properties

The compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation suggests potential use in display technologies .

2. Sensor Development

Due to its unique electronic properties, this compound can be utilized in the development of sensors for detecting metal ions or environmental pollutants. Its sensitivity to changes in the environment makes it a candidate for innovative sensor technologies .

Case Studies

Propriétés

IUPAC Name |

(4Z)-5-tert-butyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-25(2,3)23-20(24(30)28(27-23)18-9-5-4-6-10-18)16-17-15-19(29(31)32)12-13-21(17)33-22-11-7-8-14-26-22/h4-16H,1-3H3/b20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVIQKXEINXRRY-SILNSSARSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.